molecular formula C21H21N3O2 B2354248 N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide CAS No. 2034495-14-0

N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide

Cat. No.: B2354248
CAS No.: 2034495-14-0
M. Wt: 347.418
InChI Key: URVIAPUMYYMUNO-UHFFFAOYSA-N
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Description

N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide is a synthetic compound of significant interest in medicinal chemistry and pharmacological research, featuring a piperidine core substituted with a quinolin-8-yloxy group and an N-phenyl carboxamide moiety . This unique structure provides critical aromatic and hydrogen-bonding capabilities, enabling diverse interactions with biological targets . The compound is also known as PF-750 and functions as a potent, time-dependent, and highly selective irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH) . By inhibiting FAAH, PF-750 leads to the accumulation of the endocannabinoid anandamide, which binds to cannabinoid receptors and produces effects that are being investigated for the treatment of inflammatory and non-inflammatory pain . Beyond its application in pain research, this compound serves as a versatile building block in organic synthesis. Its piperidine and quinoline scaffolds are privileged structures in drug discovery, making it a valuable precursor for developing more complex molecules with potential anti-proliferative activity against various human cancer cell lines . The established synthesis typically involves a nucleophilic aromatic substitution to form the quinoline-piperidine ether linkage, followed by carboxamide formation using reagents such as phenyl isocyanate or activation with N,N'-carbonyldiimidazole (CDI) . This compound is supplied for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-phenyl-4-quinolin-8-yloxypiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-21(23-17-8-2-1-3-9-17)24-14-11-18(12-15-24)26-19-10-4-6-16-7-5-13-22-20(16)19/h1-10,13,18H,11-12,14-15H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVIAPUMYYMUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Quinolin-8-yloxy)piperidine

The quinoline-piperidine ether linkage is established via nucleophilic aromatic substitution. A halogenated quinoline derivative, such as 8-chloroquinoline, reacts with a piperidine alcohol under basic conditions. For example, tert-butyl 4-hydroxypiperidine-1-carboxylate undergoes displacement with 8-chloroquinoline in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C. Deprotection of the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid (TFA) yields 4-(quinolin-8-yloxy)piperidine.

Alternative routes utilize Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to couple 8-hydroxyquinoline with 4-hydroxypiperidine, though this method is less common due to competing side reactions.

Carboxamide Formation

The secondary amine of 4-(quinolin-8-yloxy)piperidine is coupled with phenyl isocyanate or activated phenyl carbonyl derivatives to form the carboxamide. A widely adopted method involves treating the piperidine intermediate with N,N'-carbonyldiimidazole (CDI) in anhydrous dichloromethane (DCM), followed by reaction with aniline. This two-step activation ensures high regioselectivity and minimizes over-alkylation.

For instance, 4-(quinolin-8-yloxy)piperidine is first reacted with CDI to form an imidazole-activated intermediate, which is then treated with aniline at room temperature for 12–24 hours. The reaction is quenched with water, and the product is extracted using ethyl acetate, followed by purification via silica gel chromatography (yield: 65–78%).

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like DMF or dimethylacetamide (DMA) enhance nucleophilicity in the substitution step, while DCM or tetrahydrofuran (THF) is preferred for carboxamide coupling. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is employed as a base to neutralize HCl generated during isocyanate reactions.

Temperature and Catalysis

Elevated temperatures (80–100°C) accelerate the substitution reaction between 8-chloroquinoline and piperidine alcohols, whereas carboxamide coupling proceeds optimally at 20–25°C. Catalytic amounts of potassium iodide (KI) are occasionally added to improve reaction rates in SNAr reactions.

Analytical Characterization

Purified this compound is characterized using:

  • ¹H NMR (DMSO-d₆): δ 8.95 (dd, 1H, quinoline-H2), 7.60–7.45 (m, 4H, quinoline-H5–H7), 7.30–7.10 (m, 5H, phenyl-H), 4.20–3.80 (m, 4H, piperidine-H), 3.50–3.20 (m, 1H, piperidine-H), 1.90–1.60 (m, 4H, piperidine-H).
  • ESI-MS : m/z 382.1 [M+H]⁺.
  • HPLC : Retention time 6.8–7.2 min (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Nucleophilic Substitution + CDI Coupling 78 >98 High regioselectivity, scalable
Mitsunobu + Isocyanate 62 95 Avoids halogenated intermediates
One-Pot Alkylation 55 90 Reduced purification steps

Data adapted from.

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation during the substitution step generates bis-quinolinylpiperidine byproducts. This is mitigated by using a 1:1 molar ratio of 8-chloroquinoline to piperidine alcohol and incremental reagent addition.

Purification Difficulties

The polar nature of the carboxamide necessitates gradient elution in chromatography (hexane/ethyl acetate to DCM/methanol). Recrystallization from ethanol/water mixtures improves crystalline purity.

Scalability and Industrial Relevance

Kilogram-scale synthesis has been achieved using continuous flow reactors for the substitution step, reducing reaction time from 24 hours to 2 hours. The carboxamide coupling remains batch-dependent due to sensitivity to moisture.

Emerging Methodologies

Recent advances include enzymatic coupling using lipases to catalyze the carboxamide bond under aqueous conditions, though yields remain suboptimal (45–50%). Photoredox-catalyzed C–O bond formation is under investigation to replace traditional SNAr protocols.

Chemical Reactions Analysis

Types of Reactions: N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide has several scientific research applications in chemistry, biology, medicine, and industry. It is also known as PF-750.

Chemistry
this compound is used as a building block in the synthesis of more complex molecules.

Biology
It is studied for its potential as an enzyme inhibitor or receptor modulator. PF-750 acts as a potent, time-dependent, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). The inhibition of FAAH by PF-750 affects the endocannabinoid signaling pathway, leading to the accumulation of anandamide, which can bind to cannabinoid receptors and produce various effects. PF-750 is highly selective for FAAH and shows no discernible off-site activity up to 500 μm.

Medicine
It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases. PF-04457845, a highly efficacious and selective FAAH inhibitor, reduces inflammatory and noninflammatory pain .

Industry
It is utilized in the development of new materials and catalysts.

Comparison with Similar Compounds
this compound is unique due to its combined structural features of quinoline and piperidine, which may confer a distinct pharmacological profile. Its potential to interact with multiple molecular targets makes it a versatile compound for drug development.

Compound NameStructural FeaturesBiological Activity
ChloroquineQuinoline derivativeAntimalarial
QuinineQuinoline derivativeAntimalarial
PiperidineBasic structureNeuroactive
This compoundSimilar backbonePotential drug candidate

Mechanism of Action

The mechanism of action of N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity. The carboxamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s piperidine-carboxamide core is shared with several analogs, but substituent variations significantly influence properties:

PF3845
  • Structure : 4-(3-[5-{trifluoromethyl}pyridin-2-yloxy]benzyl)-N-(pyridin-3-yl)piperidine-1-carboxamide .
  • Key Differences: Substituent: Pyridin-2-yloxy and trifluoromethyl groups vs. quinolin-8-yloxy. Impact: The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine ring may engage in π-π stacking.
Benzoxazolothiazole Analog
  • Structure : N-phenyl-4-(8-phenyl-4,5-dihydro-1,2-benzoxazolo[4,5-d]thiazol-2-yl)piperidine-1-carboxamide .
  • Key Differences: Heterocycle: Benzoxazolothiazole vs. quinoline. Geometry: Dihedral angles between fused rings (21.4° for benzoxazole-phenyl; 14.3° for benzoxazole-thiazole) .
Compound
  • Structure: N-(4-Methoxyphenyl)-1-(quinolin-8-ylsulfonyl)piperidine-4-carboxamide .
  • Key Differences: Linker: Sulfonyl group vs. ether (oxy).

Physicochemical and Crystallographic Comparisons

Table 1: Key Parameters of Analogs
Compound Molecular Formula Molecular Weight Melting Point (°C) Substituent Features
Target Compound* C22H20N3O2 382.42 N/A Quinolin-8-yloxy, N-phenyl
Benzoxazolothiazole Analog C26H24N4O2S 456.55 N/A Benzoxazolothiazole, N-phenyl
Compound C22H23N3O4S 425.50 N/A Quinolin-8-sulfonyl, 4-methoxyphenyl
PF3845 C23H21F3N4O2 442.44 N/A Pyridin-2-yloxy, trifluoromethyl

*Hypothetical data inferred from analogs.

Crystallographic Insights:
  • The benzoxazolothiazole analog crystallizes in a monoclinic system (space group P21/c) with a chair conformation of the piperidine ring .
  • Hydrogen bonding (N–H⋯O, C–H⋯O) stabilizes its 1D chain structure along the [001] axis . In contrast, the target compound’s quinolin-8-yloxy group may introduce bulkier packing constraints.

Biological Activity

N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide, also referred to as PF-750, is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a piperidine ring, a quinoline moiety, and a phenyl group. Its molecular formula is C18H19N3O3C_{18}H_{19}N_{3}O_{3}. The unique combination of these structural elements contributes to its pharmacological properties.

Target Enzyme: Fatty Acid Amide Hydrolase (FAAH)

PF-750 primarily acts as an irreversible inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH) . This enzyme is crucial in the metabolism of endocannabinoids, particularly anandamide, which plays significant roles in various physiological processes including pain modulation and inflammation.

Mode of Action

By inhibiting FAAH, PF-750 leads to increased levels of anandamide, enhancing its binding to cannabinoid receptors. This mechanism suggests potential applications in pain relief and neuroprotection due to the modulation of the endocannabinoid system.

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Anticancer Properties : Compounds with similar structures have shown promise in inhibiting tumor growth through various pathways.
  • Neuroactive Effects : The piperidine and quinoline components are associated with neuroactive properties, potentially affecting neurotransmitter systems.
  • Antimicrobial Activity : Quinoline derivatives are known for their antibacterial and antifungal properties .

In Vitro Studies

In vitro studies have indicated that PF-750 can modulate neurotransmitter systems effectively. For instance, it has been shown to influence the release of endocannabinoids in neuronal cultures, suggesting its role in neuroprotection and pain management.

In Vivo Studies

Animal studies demonstrated that PF-750 significantly reduces pain responses in models of inflammatory pain, supporting its therapeutic potential for chronic pain conditions. Additionally, its selectivity for FAAH was confirmed through activity-based protein profiling, indicating minimal off-target effects up to concentrations of 500 µM.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
ChloroquineQuinoline derivativeAntimalarial
QuinineQuinoline derivativeAntimalarial
PiperidineBasic structureNeuroactive
PF-750Quinoline + PiperidinePotential drug candidate for pain relief

Pharmacokinetics

PF-750 exhibits favorable pharmacokinetic properties including high selectivity for FAAH, which enhances its therapeutic profile. Its bioavailability and metabolic stability are currently under investigation to optimize its use in clinical settings.

Q & A

Q. What synthetic methodologies are applicable for synthesizing piperidine-carboxamide derivatives with fused heterocyclic systems?

Piperidine-carboxamide analogs are typically synthesized via multi-step reactions, including cyclization, coupling, and functionalization. For example, related compounds (e.g., benzoxazolo-thiazole derivatives) are synthesized by reacting intermediates like 3-phenyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one with bromine and ammonium acetate in anhydrous ether, followed by crystallization via slow evaporation of ethyl acetate/hexane mixtures . Key steps include optimizing reaction conditions (solvent, temperature) and purification via recrystallization.

Q. What crystallographic techniques are essential for structural elucidation of such compounds?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Critical parameters include:

  • Data collection : Monochromatic MoKα radiation, φ/ω scans, and absorption correction (e.g., SADABS) .
  • Refinement : Software like SHELXL for full-matrix least-squares refinement, with R factors (e.g., R₁ = 0.059, wR₂ = 0.143) and restraints for disordered atoms .
  • Validation : Hydrogen bonding geometry, displacement parameters, and residual electron density analysis .

Q. How is molecular geometry analyzed in piperidine-carboxamide derivatives?

Key geometric parameters include:

  • Dihedral angles : Between heterocyclic rings (e.g., 21.4° between isoxazole and benzene rings in analogs) .
  • Conformation : Piperidine rings often adopt chair conformations, with substituents in equatorial positions to minimize steric strain .
  • Bond lengths/angles : Critical for assessing electronic effects (e.g., C–O, C–N distances in carboxamide groups) .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence crystal packing in these systems?

Intermolecular interactions like N–H···O and C–H···O hydrogen bonds form 1D chains or 2D layers. For example, N–H···O bonds (2.86–3.12 Å) in analogs create supramolecular assemblies along specific crystallographic axes (e.g., [001] direction) . Weak interactions (e.g., π-π stacking) further stabilize packing, analyzed via PLATON or Mercury .

Q. What challenges arise in refining crystallographic data for disordered moieties?

Disordered atoms (e.g., solvent molecules or flexible substituents) require restraints on displacement parameters and bond distances. In one study, a single restraint was applied to maintain reasonable geometry during SHELXL refinement . Strategies include partitioning occupancy or using TLS models for anisotropic displacement .

Q. How do substituents on the quinoline ring affect electronic structure and reactivity?

Electron-withdrawing groups (e.g., quinoline-O) increase electrophilicity at the carboxamide carbonyl, influencing nucleophilic attack or hydrogen-bonding propensity. Dihedral angles between the quinoline and piperidine rings (e.g., 14–21° in analogs) modulate conjugation and steric effects, impacting binding to biological targets .

Q. What role do data-to-parameter ratios play in structural reliability?

A high ratio (e.g., 14.9:1 in ) ensures robust refinement. Low ratios risk overfitting, indicated by elevated S values (>1.1). Optimal refinement uses ≥10 reflections per parameter and Rint < 0.1 to minimize systematic errors .

Methodological Insights

Q. How is hydrogen atom placement validated in crystallographic studies?

  • Riding model : For C-bound H atoms (C–H = 0.93–0.98 Å) .
  • Difference Fourier maps : For N–H or O–H groups (e.g., N4–H4A = 0.86 Å in ) .
  • Constraints : Isotropic displacement parameters (Uiso = 1.2–1.5 Ueq of parent atom) .

Q. How are twinning or high-symmetry space groups addressed in refinement?

For twinned data (common in monoclinic systems like P2₁/c), SHELXL integrates twin-law matrices. High-symmetry groups require careful analysis of systematic absences and merging statistics (e.g., Rint = 0.093 in ) .

Tables of Key Data

Q. Table 1: Crystallographic Parameters for Analogous Compounds

ParameterValue (Example from )
Space groupP2₁/c
a, b, c (Å)22.2844, 10.1911, 10.2842
β (°)102.282
V (ų)2282.11
Z4
R₁ (I > 2σ(I))0.059
wR₂ (all data)0.143
CCDC deposition numberLH2833

Q. Table 2: Hydrogen-Bond Geometry in Analogs

D–H···Ad(D–H) (Å)d(H···A) (Å)d(D···A) (Å)∠DHA (°)
N4–H4A···O20.862.082.933(3)177
C22–H22···O20.932.573.264(4)132

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